6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a dihydropyridine ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as 4-aminopyridine and an aldehyde.
Formation of the dihydropyridine ring: This step often involves a cyclization reaction, where the pyridine derivative is reacted with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: This can be done through an amidation reaction, where the dihydropyridine derivative is reacted with an amine and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
- 6-oxo-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
- 6-oxo-N-(2-oxo-2-(quinolin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
Uniqueness
The uniqueness of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-oxo-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-11-2-1-9(7-15-11)13(20)16-8-12(19)17-10-3-5-14-6-4-10/h1-7H,8H2,(H,15,18)(H,16,20)(H,14,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPIJQZWMKUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCC(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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